molecular formula C11H14N2O B14523489 2-[Benzyl(hydroxy)amino]-2-methylpropanenitrile CAS No. 62722-87-6

2-[Benzyl(hydroxy)amino]-2-methylpropanenitrile

Cat. No.: B14523489
CAS No.: 62722-87-6
M. Wt: 190.24 g/mol
InChI Key: JMODLUGYZXQRCJ-UHFFFAOYSA-N
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Description

2-[Benzyl(hydroxy)amino]-2-methylpropanenitrile is an organic compound with a complex structure that includes a benzyl group, a hydroxyamino group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl(hydroxy)amino]-2-methylpropanenitrile typically involves the reaction of benzylamine with 2-methylpropanenitrile under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl(hydroxy)amino]-2-methylpropanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-[Benzyl(hydroxy)amino]-2-methylpropanamine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with a catalyst) are commonly used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives such as benzyl alcohol or benzaldehyde.

    Reduction: Amines such as 2-[Benzyl(hydroxy)amino]-2-methylpropanamine.

    Substitution: Substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

2-[Benzyl(hydroxy)amino]-2-methylpropanenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl(hydroxy)amino]-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group and an amine group.

    2-Methylpropanenitrile: A nitrile compound without the benzyl or hydroxyamino groups.

    Benzyl alcohol: Contains a benzyl group and a hydroxyl group.

Uniqueness

2-[Benzyl(hydroxy)amino]-2-methylpropanenitrile is unique due to the presence of both a hydroxyamino group and a nitrile group, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

62722-87-6

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

2-[benzyl(hydroxy)amino]-2-methylpropanenitrile

InChI

InChI=1S/C11H14N2O/c1-11(2,9-12)13(14)8-10-6-4-3-5-7-10/h3-7,14H,8H2,1-2H3

InChI Key

JMODLUGYZXQRCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)N(CC1=CC=CC=C1)O

Origin of Product

United States

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